molecular formula C13H20Cl2N2O B15328796 2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride CAS No. 42992-30-3

2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride

Cat. No.: B15328796
CAS No.: 42992-30-3
M. Wt: 291.21 g/mol
InChI Key: PKENWLHMNDKJSP-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloroacetamide group and an ethyl(3-methylphenyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with 2-[ethyl(3-methylphenyl)amino]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid .

Scientific Research Applications

2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorethyl)-ethanamine hydrochloride
  • 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
  • N-chloroacetyl-2,6-diethylphenylamine

Uniqueness

2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloroacetamide group and an ethyl(3-methylphenyl)amino group differentiates it from other similar compounds, making it valuable for specific research and industrial applications .

Properties

CAS No.

42992-30-3

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

2-chloro-N-[2-(N-ethyl-3-methylanilino)ethyl]acetamide;hydrochloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-3-16(8-7-15-13(17)10-14)12-6-4-5-11(2)9-12;/h4-6,9H,3,7-8,10H2,1-2H3,(H,15,17);1H

InChI Key

PKENWLHMNDKJSP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)CCl)C1=CC=CC(=C1)C.Cl

Origin of Product

United States

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